molecular formula C11H10ClNO5 B7541666 Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate

Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate

Cat. No. B7541666
M. Wt: 271.65 g/mol
InChI Key: YZPIKZSXNRAWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in scientific research for its unique properties, which make it an ideal candidate for a wide range of experiments.

Mechanism of Action

The mechanism of action of Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate is not fully understood. However, it is believed that the compound interacts with specific receptors in the body, leading to the activation of signaling pathways that regulate various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines and prostaglandins. It has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, it has been used as a probe to study the interaction of small molecules with proteins and enzymes.

Advantages and Limitations for Lab Experiments

Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. Additionally, it has a low toxicity profile, making it safe for use in various experiments. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the use of Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate in scientific research. One potential direction is the development of new anti-inflammatory and analgesic agents based on the structure of this compound. Additionally, it could be used as a probe to study the interaction of small molecules with proteins and enzymes. Finally, further studies could be conducted to explore the potential anti-cancer properties of this compound.
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties, as well as its use as a probe in various experiments. With further research, this compound could have numerous applications in the development of new drugs and therapies.

Synthesis Methods

The synthesis of Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate involves the reaction of 7-chloro-1,3-benzodioxole-5-carbonyl chloride with methyl glycinate in the presence of a base. The reaction is carried out in anhydrous conditions and requires careful control of temperature and reaction time to obtain the desired product in high yield and purity.

Scientific Research Applications

Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate has been extensively used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. Additionally, it has been used as a probe to study the interaction of small molecules with proteins and enzymes.

properties

IUPAC Name

methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO5/c1-16-9(14)4-13-11(15)6-2-7(12)10-8(3-6)17-5-18-10/h2-3H,4-5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPIKZSXNRAWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC2=C(C(=C1)Cl)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.